molecular formula C8H12S B14759241 4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne CAS No. 821-31-8

4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne

Cat. No.: B14759241
CAS No.: 821-31-8
M. Wt: 140.25 g/mol
InChI Key: ZINZNQMOCQOTQO-UHFFFAOYSA-N
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Description

4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfanyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne typically involves the reaction of 1-buten-3-yne with 2-methylpropyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating the nucleophilic attack on the alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted butenyl derivatives.

Scientific Research Applications

4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne involves its interaction with molecular targets through its reactive alkyne and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Buten-3-yne: A simpler alkyne with similar reactivity but lacking the sulfanyl group.

    Vinylacetylene: Another alkyne with a different substitution pattern.

    1-Butyn-3-ene: An isomer with the same molecular formula but different connectivity.

Properties

CAS No.

821-31-8

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

1-but-3-en-1-ynylsulfanyl-2-methylpropane

InChI

InChI=1S/C8H12S/c1-4-5-6-9-7-8(2)3/h4,8H,1,7H2,2-3H3

InChI Key

ZINZNQMOCQOTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC#CC=C

Origin of Product

United States

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